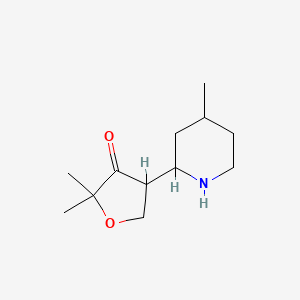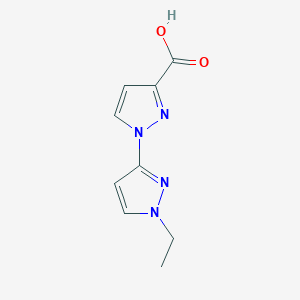![molecular formula C7H10F3N B13074346 (1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B13074346.png)
(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group attached to a bicyclic azabicycloheptane structure, which imparts unique chemical and physical properties. The presence of the trifluoromethyl group is particularly noteworthy due to its influence on the compound’s reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[41One common method is the copper-catalyzed intermolecular cyanotrifluoromethylation of alkenes, which provides a straightforward way to synthesize various trifluoromethyl-containing compounds . This method involves the use of copper catalysts and specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of greener and more sustainable methods for the synthesis of fluorine-containing compounds is an ongoing area of research .
化学反応の分析
Types of Reactions
(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, visible-light-driven photoredox catalysis has been employed for trifluoromethylation reactions, utilizing photoredox catalysts such as ruthenium and iridium complexes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, radical trifluoromethylation can lead to the formation of trifluoromethylated derivatives, which are valuable in pharmaceuticals and agrochemicals .
科学的研究の応用
(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
作用機序
The mechanism of action of (1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethyl radical precursor.
α-Trifluoromethylstyrenes: Versatile synthetic intermediates for the preparation of more complex fluorinated compounds.
Uniqueness
(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane is unique due to its bicyclic structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds.
特性
分子式 |
C7H10F3N |
|---|---|
分子量 |
165.16 g/mol |
IUPAC名 |
(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)6-4-1-2-11-3-5(4)6/h4-6,11H,1-3H2/t4-,5+,6+/m1/s1 |
InChIキー |
NDMYUCOTFFEXFA-SRQIZXRXSA-N |
異性体SMILES |
C1CNC[C@H]2[C@@H]1[C@@H]2C(F)(F)F |
正規SMILES |
C1CNCC2C1C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074265.png)
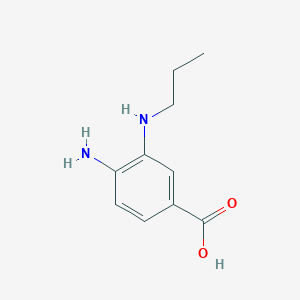

![2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid](/img/structure/B13074273.png)
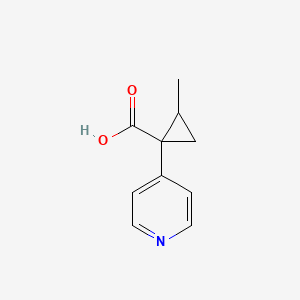

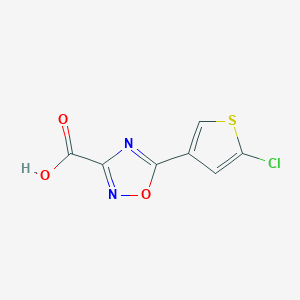
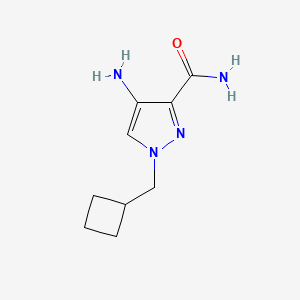
![[(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13074303.png)
![1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B13074305.png)
![2-[(4-Ethylphenyl)methyl]pyrrolidine](/img/structure/B13074312.png)
